Bienvenue dans la boutique en ligne BenchChem!

3-amino-4-fluoro-N-(pyridin-3-yl)benzamide

Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor pharmacophore

3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide (CAS 1154153-05-5) is a disubstituted N-(pyridin-3-yl)benzamide derivative with molecular formula C₁₂H₁₀FN₃O and molecular weight 231.23 g/mol. The compound bears a primary amino group at the 3-position and a fluorine atom at the 4-position of the benzamide ring, combined with a pyridin-3-yl amide substituent.

Molecular Formula C12H10FN3O
Molecular Weight 231.23
CAS No. 1154153-05-5
Cat. No. B2922005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-fluoro-N-(pyridin-3-yl)benzamide
CAS1154153-05-5
Molecular FormulaC12H10FN3O
Molecular Weight231.23
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)F)N
InChIInChI=1S/C12H10FN3O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17)
InChIKeyJYUDBRJEYKWBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide (CAS 1154153-05-5): Procurement-Relevant Identity and Physicochemical Profile


3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide (CAS 1154153-05-5) is a disubstituted N-(pyridin-3-yl)benzamide derivative with molecular formula C₁₂H₁₀FN₃O and molecular weight 231.23 g/mol . The compound bears a primary amino group at the 3-position and a fluorine atom at the 4-position of the benzamide ring, combined with a pyridin-3-yl amide substituent. It is commercially available at ≥98% purity from multiple suppliers including Fluorochem (cat. F732287), Chemscene (cat. CS-0335237), and Leyan (cat. 1405907), with recommended storage at 2–8°C under dry, sealed conditions [1]. Key calculated physicochemical parameters include a topological polar surface area (tPSA) of 68.01 Ų, two hydrogen-bond donors, three hydrogen-bond acceptors, two rotatable bonds, and a predicted LogP ranging from 1.16 to 2.06 depending on the computational method employed [1]. This compound belongs to a scaffold class (N-(pyridin-3-yl)benzamides) that has attracted attention in medicinal chemistry for its ability to engage kinase hinge regions and for its demonstrated selectivity as a human aldosterone synthase (CYP11B2) inhibitor chemotype [2].

Why 3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide Cannot Be Casually Substituted by In-Class N-(Pyridin-3-yl)benzamide Analogs


Within the N-(pyridin-3-yl)benzamide chemotype, subtle changes in benzamide ring substitution profoundly alter both the hydrogen-bond donor/acceptor inventory and the electronic character of the aromatic system, with direct consequences for target engagement and selectivity. The target compound's unique combination of a 3-NH₂ (hydrogen-bond donor) and 4-F (electron-withdrawing, metabolically stabilizing) substituent produces a pharmacophore distinct from its closest commercially available analogs—4-fluoro-N-(pyridin-3-yl)benzamide (lacking the 3-amino group, HBD count = 1) and 4-amino-N-(pyridin-3-yl)benzamide (CAS 13160-59-3, lacking fluorine and bearing the amino group at the para rather than meta position) [1]. In the CYP11B2/CYP11B1 system, the 4-fluoro analog displays an IC₅₀ of 82 nM for CYP11B2 with approximately 174-fold selectivity over CYP11B1 (IC₅₀ 14,300 nM), whereas the unsubstituted parent N-(pyridin-3-yl)benzamide shows only 30% CYP11B2 inhibition at 500 µM [2][3]. The introduction of a 3-amino substituent—as in the target compound—adds both a hydrogen-bond donor and a potential salt-bridge partner, which may further modulate potency and isoform selectivity in ways that cannot be predicted by extrapolation from analogs lacking this group [4].

Quantitative Differentiation Evidence for 3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide vs. Closest Structural Analogs


Hydrogen-Bond Donor Count Differentiation: 3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide vs. 4-Fluoro-N-(pyridin-3-yl)benzamide

The target compound possesses two hydrogen-bond donors (3-NH₂ and amide N-H) versus only one HBD (amide N-H) for the des-amino comparator 4-fluoro-N-(pyridin-3-yl)benzamide [1]. This additional HBD, contributed by the 3-amino group, is positioned meta to the amide linkage and is available for interactions with polar residues in target binding sites—a feature absent in the 4-fluoro analog. Both compounds share three hydrogen-bond acceptors (amide C=O, pyridine N, and fluorine). The difference in HBD count is architecturally significant for kinase hinge-binding motifs, where an additional donor can engage the gatekeeper residue or ribose pocket [2].

Medicinal chemistry Kinase inhibitor design Hydrogen-bond donor pharmacophore

CYP11B2/CYP11B1 Selectivity Context: Class-Level Potency of the N-(Pyridin-3-yl)benzamide Scaffold

Although direct CYP11B2 IC₅₀ data for 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide have not been published in the peer-reviewed literature, the N-(pyridin-3-yl)benzamide scaffold has been rigorously validated as a highly selective CYP11B2 inhibitor chemotype [1]. The most potent congeners in the 23-compound series reported by Zimmer et al. (2011) display CYP11B2 IC₅₀ values of 53–166 nM, with no detectable inhibition of CYP17 or CYP19 at concentrations up to 2 µM [1]. The structurally closest analog with published data—4-fluoro-N-(pyridin-3-yl)benzamide—exhibits a CYP11B2 IC₅₀ of 82 nM and a CYP11B1 IC₅₀ of 14,300 nM, yielding a selectivity ratio of approximately 174-fold [2]. By contrast, the unsubstituted parent N-(pyridin-3-yl)benzamide achieves only 30% CYP11B2 inhibition at 500 µM [3]. The 3-amino substituent on the target compound introduces an additional hydrogen-bond donor that may further modulate both potency and isoform selectivity relative to the 4-fluoro comparator [4].

Aldosterone synthase inhibition CYP11B2 selectivity Steroidogenic CYP profiling

Physicochemical Profile Comparison: 3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide vs. 4-Amino-N-(pyridin-3-yl)benzamide (CAS 13160-59-3)

The target compound and its regioisomeric analog 4-amino-N-(pyridin-3-yl)benzamide (CAS 13160-59-3) share identical molecular formula (C₁₂H₁₁N₃O vs. C₁₂H₁₀FN₃O—note the fluorine-for-hydrogen substitution) and similar topological polar surface area (tPSA ≈ 68 Ų for both) [1]. However, the target compound replaces the 4-amino group with a 4-fluoro substituent while retaining an amino group at the 3-position. This substitution pattern has two computed consequences: (i) the LogP of the target compound (1.16–2.06) overlaps with the range reported for the 4-amino analog (LogP ~1.4), suggesting comparable passive membrane permeability [1]; (ii) the fluorine atom provides metabolic stability against oxidative metabolism at the 4-position—a liability for the 4-amino analog due to potential N-oxidation or CYP-mediated deamination [2]. The position of the amino group (meta vs. para relative to the amide) also alters the vector of hydrogen-bond donation, which can affect target binding geometry.

Lead optimization Physicochemical property tuning Fluorine substitution effects

Fluorine-Mediated Conformational Restraint and Intramolecular N-H···F Interactions: Class-Level Crystallographic Evidence

A systematic crystallographic study of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides by Mocilac et al. (2012) demonstrated that ortho-fluoro substitution (relative to the amide N-H) can establish intramolecular N-H···F hydrogen bonds, as confirmed by both spectroscopic and crystallographic data for the Fox triad of isomers [1]. In the target compound 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide, the 4-fluoro substituent is positioned ortho to the 3-amino group rather than to the amide N-H, creating a different intramolecular interaction network: the fluorine may interact with the adjacent 3-NH₂ via through-space electrostatic effects or serve as a conformational anchor that influences the relative orientation of the benzamide ring and the pyridin-3-yl moiety [1]. Eight of the nine isomers in the Mocilac grid form N-H···N hydrogen bonds in the solid state, while only one aggregates exclusively via N-H···O=C interactions, demonstrating that fluorine position governs supramolecular assembly [1]. Although the target compound was not included in the grid (it contains an amino substituent absent from the studied isomers), the established structure-property relationships provide a predictive framework for its solid-state behavior.

Conformational analysis Fluorine interactions Crystal engineering

Commercial Availability and Purity Specifications: 3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide Vendor Benchmarking

The target compound is available from multiple established research chemical suppliers with documented purity specifications. Fluorochem (UK) supplies the compound under catalog number F732287 at 98% purity, with full SDS documentation including GHS classification (H302, H315, H319, H335) . Chemscene offers catalog number CS-0335237 at ≥98% purity with specified storage conditions (sealed, dry, 2–8°C) and room-temperature shipping within the continental US . Leyan (China) lists the compound under product number 1405907 at 98% purity . By contrast, the closest analog 4-amino-N-(pyridin-3-yl)benzamide (CAS 13160-59-3) is available from fewer suppliers and the 4-fluoro analog (CAS not assigned; CHEMBL1645407) is primarily available through specialized screening library vendors rather than bulk chemical suppliers, which may impact procurement lead times and minimum order quantities for larger-scale studies [1].

Chemical procurement Building block quality Vendor comparison

Kinase Hinge-Binder Scaffold Potential: Amino-Pyridinylbenzamide Co-Crystal Structural Precedent (PDB 6E99)

The amino-pyridinylbenzamide chemotype has been co-crystallized with protein kinase A (PKA) as a surrogate for ROCK1/ROCK2, as reported in PDB entry 6E99 (resolution 1.88 Å) [1]. In this structure, the pyridinylbenzamide scaffold engages the kinase hinge region through a bidentate hydrogen-bonding motif: the pyridine nitrogen accepts a hydrogen bond from the hinge backbone N-H, while the amide N-H donates to the hinge carbonyl [1]. Although the co-crystallized ligand in 6E99 is a more elaborated analog (2-[(2-aminoethyl)amino]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide), the core N-(pyridinyl)benzamide hinge-binding pharmacophore is conserved [1][2]. The target compound 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide presents this same core scaffold with additional functionality (3-NH₂, 4-F) that can be exploited for vector-based elaboration toward selectivity pockets. The Hobson et al. (2018) study further demonstrated that substitution at the 2-, 3-, and 4-positions of the benzamide ring modulates CYP inhibition profiles, providing a direct precedent for using this scaffold class in multi-parameter optimization [2].

Kinase inhibitor design Fragment-based drug discovery Hinge-binding motif

Recommended Research and Industrial Application Scenarios for 3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide Based on Demonstrated Evidence


CYP11B2 Selectivity Probe Development: Scaffold Expansion of a Validated Aldosterone Synthase Inhibitor Chemotype

The N-(pyridin-3-yl)benzamide scaffold is a well-characterized CYP11B2 inhibitor chemotype with established selectivity over CYP11B1 (~174-fold for the 4-fluoro analog), CYP17, and CYP19 [1]. Researchers pursuing novel aldosterone synthase inhibitors for hypertension or heart failure can employ 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide as a starting scaffold for structure-activity relationship (SAR) exploration, leveraging the 3-NH₂ group for additional polar interactions and the 4-F substituent for metabolic stability. The compound's two hydrogen-bond donors and three acceptors provide a differentiated pharmacophore compared to the previously explored 4-fluoro analog (single HBD), potentially enabling access to unexplored regions of the CYP11B2 active site [2].

Kinase Inhibitor Fragment Elaboration: Hinge-Binding Core with Orthogonal Vectors for Selectivity Pocket Targeting

Co-crystal structures of amino-pyridinylbenzamide inhibitors bound to PKA (PDB 6E99, 1.88 Å resolution) confirm that the pyridinylbenzamide core engages the kinase hinge through a conserved bidentate hydrogen-bonding motif [3]. The target compound provides this validated hinge-binding core with two additional vectors—the 3-NH₂ (meta to amide) and 4-F (para to amide)—that can be elaborated toward the ribose pocket, solvent-exposed region, or selectivity pockets. This makes the compound suitable as a fragment hit for structure-based kinase inhibitor design, particularly for targets where the gatekeeper residue or nearby polar residues can be engaged by the 3-amino group [3][4].

Physicochemical Property Benchmarking in Fluorinated Benzamide Lead Series

With calculated LogP values spanning 1.16–2.06, tPSA of 68.01 Ų, and compliance with Lipinski's Rule of Five, the target compound occupies a favorable oral drug-like property space [5]. Its multi-vendor commercial availability at consistent ≥98% purity (Fluorochem F732287, Chemscene CS-0335237, Leyan 1405907) makes it suitable as a reference standard for analytical method development (HPLC, LC-MS) and for use as a physicochemical benchmark when profiling novel N-(pyridin-3-yl)benzamide derivatives . Compared to the 4-amino analog (CAS 13160-59-3), the fluorine substituent provides a distinct ¹⁹F NMR handle for metabolic stability and protein-binding studies .

Supramolecular and Crystallographic Studies of Fluoro-Substituted Benzamide Assembly

The systematic structural analysis of fluoro-N-(pyridyl)benzamide isomer grids by Mocilac et al. (2012) established that fluorine position dictates hydrogen-bonding assembly (N-H···N vs. N-H···O=C) and polymorphic behavior [4]. 3-Amino-4-fluoro-N-(pyridin-3-yl)benzamide, with its unique 3-NH₂/4-F pattern, extends this isomer grid concept by introducing an additional hydrogen-bond donor that may enable novel supramolecular synthons not observed in the parent fluoro-benzamide series. This makes the compound valuable for crystal engineering studies, co-crystallization screening, and investigations of halogen bonding vs. hydrogen bonding competition in the solid state [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.